3-chloro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide 3-chloro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 2034269-05-9
VCID: VC7203522
InChI: InChI=1S/C16H13ClN2O3S/c17-13-5-1-6-14(10-13)23(20,21)19-11-12-4-2-8-18-16(12)15-7-3-9-22-15/h1-10,19H,11H2
SMILES: C1=CC(=CC(=C1)Cl)S(=O)(=O)NCC2=C(N=CC=C2)C3=CC=CO3
Molecular Formula: C16H13ClN2O3S
Molecular Weight: 348.8

3-chloro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide

CAS No.: 2034269-05-9

Cat. No.: VC7203522

Molecular Formula: C16H13ClN2O3S

Molecular Weight: 348.8

* For research use only. Not for human or veterinary use.

3-chloro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide - 2034269-05-9

Specification

CAS No. 2034269-05-9
Molecular Formula C16H13ClN2O3S
Molecular Weight 348.8
IUPAC Name 3-chloro-N-[[2-(furan-2-yl)pyridin-3-yl]methyl]benzenesulfonamide
Standard InChI InChI=1S/C16H13ClN2O3S/c17-13-5-1-6-14(10-13)23(20,21)19-11-12-4-2-8-18-16(12)15-7-3-9-22-15/h1-10,19H,11H2
Standard InChI Key FAAOVCNIZCOACQ-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)Cl)S(=O)(=O)NCC2=C(N=CC=C2)C3=CC=CO3

Introduction

3-Chloro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide is a synthetic organic compound of interest in medicinal chemistry, particularly for its potential biological activities. This compound features a sulfonamide group, a chlorobenzene moiety, and a heterocyclic structure incorporating both pyridine and furan rings. Sulfonamides are widely recognized for their antimicrobial, anticancer, and anti-inflammatory properties, making this compound a candidate for further pharmacological investigations.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. A general approach may include:

  • Formation of the sulfonamide group: Reaction of a chlorobenzene derivative with sulfonyl chloride in the presence of an amine base.

  • Coupling with heterocyclic systems: Introduction of the pyridine-furan moiety through nucleophilic substitution or condensation reactions.

  • Purification and characterization: Techniques such as recrystallization or chromatography are employed to isolate the pure compound.

Analytical Characterization

To confirm its structure and purity, several analytical techniques are utilized:

  • Nuclear Magnetic Resonance (NMR):

    • Proton (1^1H NMR) and Carbon (13^13C NMR) spectra provide insights into chemical shifts corresponding to aromatic and aliphatic protons.

    • Signals indicative of the sulfonamide NH group and aromatic protons are observed.

  • Mass Spectrometry (MS):

    • Molecular ion peak at m/z=348m/z = 348, confirming the molecular weight.

  • Infrared Spectroscopy (IR):

    • Characteristic absorption bands include:

      • Sulfonamide group (SO2\text{SO}_2) stretching at ~1350–1450 cm1^{-1}.

      • C-H stretching for aromatic rings at ~3000 cm1^{-1}.

  • Elemental Analysis:

    • Confirms the composition of carbon, hydrogen, nitrogen, sulfur, oxygen, and chlorine.

Potential Pharmacological Applications

The structural features of 3-chloro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide suggest potential activity in several therapeutic areas:

  • Antimicrobial Activity: Sulfonamides are well-known for their bacteriostatic properties by inhibiting folic acid synthesis in bacteria.

  • Anti-inflammatory Activity: The compound’s ability to inhibit enzymes like cyclooxygenase (COX) or lipoxygenase (LOX) can be explored.

  • Anticancer Potential: Sulfonamides have shown promise in inducing apoptosis in cancer cells by disrupting cellular signaling pathways.

In Silico Studies

Molecular docking studies can be used to predict binding affinities with biological targets such as enzymes or receptors:

  • Binding energy calculations may reveal favorable interactions with active sites.

  • Computational tools like AutoDock or Schrödinger are typically employed.

Comparative Data Table

ParameterValue/Observation
Molecular Docking TargetCyclooxygenase (COX), Lipoxygenase (LOX), or bacterial dihydropteroate synthase
Binding Energy (Example)~ -7 to -9 kcal/mol
IC50_{50} RangeLow micromolar range against specific enzymes
CytotoxicityEvaluated using cell lines such as HeLa or MCF-7

Future Directions

  • Optimization of Structure: Modifications to enhance solubility, bioavailability, and target specificity.

  • In Vitro Studies: Evaluation against bacterial strains, cancer cell lines, or inflammatory models.

  • In Vivo Studies: Toxicity profiling and therapeutic efficacy in animal models.

This detailed analysis highlights the chemical significance and potential applications of 3-chloro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide in medicinal chemistry research. Further studies are warranted to explore its full pharmacological potential.

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